molecular formula C10H10Cl2O2 B1461839 3'-Dichloromethyl-4'-methoxyacetophenone CAS No. 1823212-44-7

3'-Dichloromethyl-4'-methoxyacetophenone

Cat. No.: B1461839
CAS No.: 1823212-44-7
M. Wt: 233.09 g/mol
InChI Key: ITZIVVGLRLOEDD-UHFFFAOYSA-N
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Description

3’-Dichloromethyl-4’-methoxyacetophenone is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol. It is a colorless to yellowish liquid with a pungent odor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Dichloromethyl-4’-methoxyacetophenone typically involves the reaction of 4’-methoxyacetophenone with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure the selective chlorination of the methyl group .

Industrial Production Methods

Industrial production of 3’-Dichloromethyl-4’-methoxyacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is then purified using distillation or recrystallization techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3’-Dichloromethyl-4’-methoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used

Scientific Research Applications

3’-Dichloromethyl-4’-methoxyacetophenone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions

Mechanism of Action

The mechanism of action of 3’-Dichloromethyl-4’-methoxyacetophenone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division or DNA replication, resulting in cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    3’-Chloromethyl-4’-methoxyacetophenone: Similar structure but with one chlorine atom.

    4’-Methoxyacetophenone: Lacks the chloromethyl group.

    3’,4’-Dichloromethylacetophenone: Similar structure but without the methoxy group

Uniqueness

3’-Dichloromethyl-4’-methoxyacetophenone is unique due to the presence of both the dichloromethyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

1-[3-(dichloromethyl)-4-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-6(13)7-3-4-9(14-2)8(5-7)10(11)12/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZIVVGLRLOEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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